

# 2-iodoacetic acid chemical properties and reactivity

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## Compound of Interest

Compound Name: 2-iodoacetic acid

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An In-Depth Technical Guide to **2-Iodoacetic Acid**: Chemical Properties and Reactivity

## Introduction

**2-Iodoacetic acid** (IAA) is an organoiodine compound derived from acetic acid with the chemical formula  $\text{ICH}_2\text{CO}_2\text{H}$ .<sup>[1][2]</sup> It is a potent and irreversible alkylating agent widely utilized by researchers, scientists, and drug development professionals.<sup>[1][2]</sup> Its high reactivity, particularly towards sulfhydryl groups, makes it an invaluable tool in proteomics for modifying cysteine residues, in enzymology as an inhibitor of cysteine-dependent enzymes, and in various biochemical assays.<sup>[1][3]</sup> This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of **2-iodoacetic acid**.

## Chemical and Physical Properties

**2-Iodoacetic acid** is a colorless or white crystalline solid at room temperature.<sup>[4][5]</sup> It is highly soluble in water and other polar solvents due to the presence of its polar carboxylic acid and iodo functional groups, which facilitate hydrogen bonding.<sup>[2][4]</sup> The compound is sensitive to light and heat and should be stored under refrigerated conditions to maintain its stability.<sup>[5][6]</sup>

Table 1: Physicochemical Properties of **2-Iodoacetic Acid**

Property	Value	References
Chemical Formula	ICH <sub>2</sub> CO <sub>2</sub> H	[1]
Molar Mass	185.95 g/mol	[4][7]
Appearance	Colorless crystals or white crystalline powder	[4][5]
Melting Point	79-81 °C	[1][2]
Boiling Point	208 °C (decomposes)	[1][2]
pKa	3.12 - 3.18	[1][2]
Water Solubility	600 g/L (at 20 °C)	[2][5]
Storage Temperature	2-8°C, protect from light	[5][6]

## Reactivity and Mechanism of Action

The primary reactivity of **2-iodoacetic acid** stems from its function as a strong alkylating agent. [1][2] The carbon atom bonded to the iodine is electrophilic and highly susceptible to nucleophilic attack by electron-rich groups. This reaction proceeds via an SN<sub>2</sub> mechanism, where a nucleophile attacks the carbon, displacing the iodide ion, which is an excellent leaving group.

## Alkylation of Cysteine Residues

The most significant reaction of **2-iodoacetic acid** in a biological context is the alkylation of the thiol group (-SH) of cysteine residues in proteins. [1][3] The sulfur atom in cysteine is a potent nucleophile that readily attacks the electrophilic carbon of iodoacetic acid. [8] This results in the formation of a stable, covalent thioether bond, yielding an S-carboxymethylcysteine derivative. [3][9] This modification introduces a negative charge to the cysteine side chain and prevents the formation or re-formation of disulfide bonds, a critical step in protein characterization and sequencing. [9][10][11]

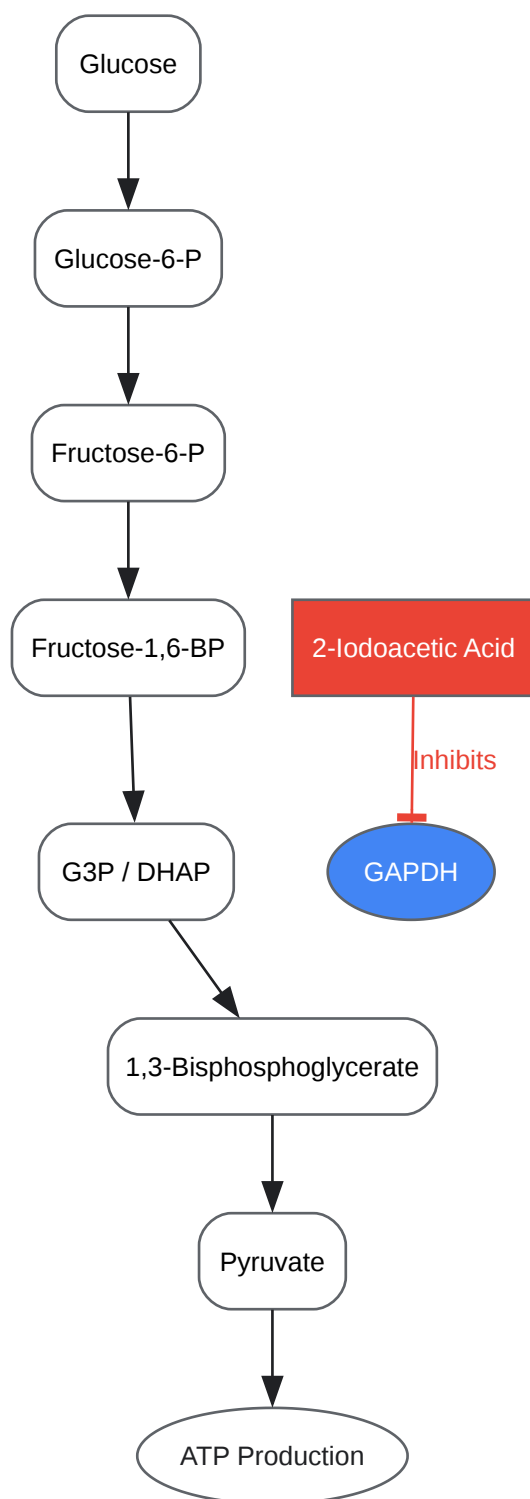
Alkylation of a cysteine residue by **2-iodoacetic acid**.

While highly reactive towards cysteine, **2-iodoacetic acid** can also react with other nucleophilic amino acid side chains, such as histidine, but at a much slower rate.

## Applications in Biochemical Research

### Enzyme Inhibition

**2-Iodoacetic acid** is an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue in their active site.<sup>[1]</sup> This includes a wide range of enzymes such as cysteine proteases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.<sup>[1][12][13]</sup> By alkylating the active site cysteine, IAA permanently blocks the enzyme's catalytic activity.<sup>[1]</sup> This property is frequently exploited to study metabolic pathways. For instance, treating cells with iodoacetic acid inhibits GAPDH, leading to an accumulation of upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and a depletion of downstream metabolites.<sup>[12][14]</sup>



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Inhibition of GAPDH in the glycolysis pathway by **2-iodoacetic acid**.

## Use in Proteomics

In mass spectrometry-based proteomics, **2-iodoacetic acid** is essential for sample preparation.<sup>[15]</sup> Proteins are first treated with a reducing agent, such as dithiothreitol (DTT), to break all disulfide bonds.<sup>[16][17]</sup> To prevent these bonds from reforming, which would interfere with enzymatic digestion and subsequent analysis, **2-iodoacetic acid** is added to irreversibly cap the newly exposed cysteine residues.<sup>[10][11][15]</sup> This S-carboxymethylation ensures that peptides are correctly identified and quantified.<sup>[9]</sup>

## Comparison with 2-Iodoacetamide

2-Iodoacetamide (IAM) is another common alkylating agent with similar reactivity to IAA.<sup>[11][18]</sup> Both target cysteine residues.<sup>[11][18]</sup> However, iodoacetamide is often reported to react faster than iodoacetic acid.<sup>[1][18]</sup> A key difference is that IAA introduces a negative charge upon alkylation (S-carboxymethylcysteine), while IAM results in a neutral modification (S-carboxyamidomethylcysteine).<sup>[9]</sup> Studies have also shown they can have differential effects on cellular metabolism; for example, in cultured astrocytes, IAA is a more potent inhibitor of GAPDH and glycolysis, whereas IAM more efficiently depletes cellular glutathione.<sup>[19][20][21]</sup>

## Experimental Protocols

### Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

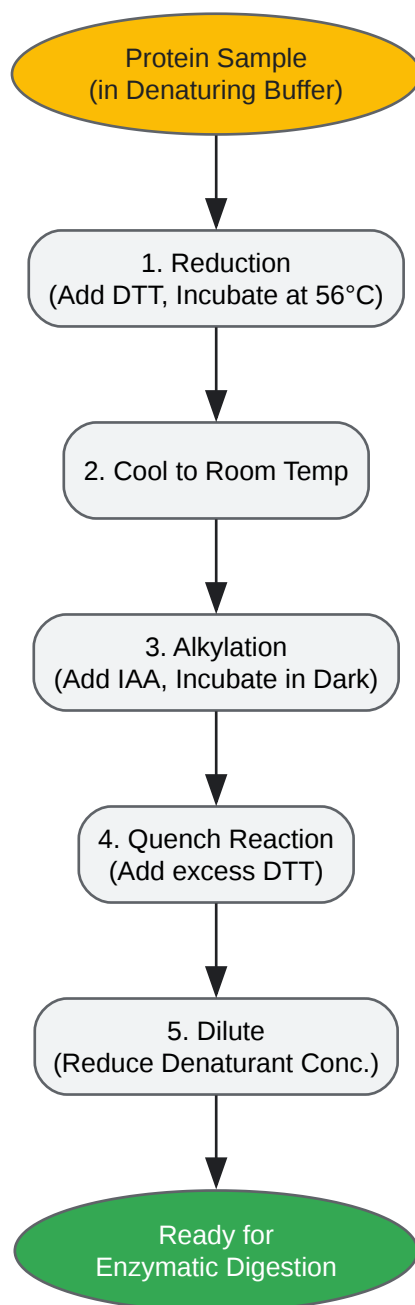
This protocol describes the standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometry analysis.<sup>[17][22]</sup>

Materials:

- Protein sample in a suitable buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
- Dithiothreitol (DTT) stock solution (e.g., 500 mM)
- **2-iodoacetic acid** (IAA) solution (e.g., 500 mM, freshly prepared and protected from light)
- Quenching solution (e.g., DTT)
- Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

Procedure:

- Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate the mixture for 25-45 minutes at 56°C to reduce all disulfide bonds.[\[17\]](#)
- Cooling: Allow the sample to cool to room temperature.
- Alkylation: Add freshly prepared IAA solution to a final concentration of 14-15 mM.[\[17\]](#)[\[22\]](#) Incubate for 30 minutes at room temperature in complete darkness to alkylate the free cysteine residues.[\[17\]](#)
- Quenching: Add DTT to a final concentration of an additional 5 mM to quench any unreacted IAA. Incubate for 15 minutes at room temperature in the dark.[\[17\]](#)
- Sample Preparation for Digestion: Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is critical for optimal activity of enzymes like trypsin.[\[17\]](#)
- The sample is now ready for enzymatic digestion.



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General workflow for in-solution protein reduction and alkylation.

## Protocol 2: Cysteine-Reactive iodoTMT™ Labeling

This protocol provides a method for the specific labeling and quantification of cysteine-containing peptides using iodoTMT™ (Tandem Mass Tag) reagents, which contain an iodoacetyl reactive group.<sup>[23][24][25]</sup>

#### Materials:

- Protein sample (100-200 µg) in lysis buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS)
- TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)
- iodoTMT™ Reagent
- Acetone, pre-chilled to -20°C
- Trypsin
- Desalting spin columns
- Anti-TMT antibody resin for enrichment

#### Procedure:

- Protein Reduction: Add TCEP to the protein solution to a final concentration of 5 mM. Incubate for 1 hour at 50°C.[\[23\]](#)[\[24\]](#)
- Labeling: Add the iodoTMT™ reagent to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C, protected from light.[\[23\]](#)[\[24\]](#)
- Removal of Excess Reagent: Precipitate the labeled proteins by adding at least 4 volumes of cold (-20°C) acetone. Incubate at -20°C for 4 hours to overnight.[\[23\]](#)[\[24\]](#)
- Pelleting: Centrifuge the sample to pellet the protein and carefully decant the acetone.
- Digestion: Resuspend the protein pellet and digest with trypsin (or another suitable protease) at 37°C for 4 hours to overnight.[\[23\]](#)[\[24\]](#)
- Desalting: Desalt the resulting peptide mixture using a C18 spin column.[\[23\]](#)[\[24\]](#)
- Enrichment (Optional): For low-abundance peptides, labeled peptides can be enriched using an anti-TMT antibody resin.[\[23\]](#)[\[24\]](#) Incubate the desalted peptides with the resin overnight at 4°C. Wash the resin extensively and then elute the bound peptides.[\[24\]](#)



- The labeled peptides are now ready for LC-MS/MS analysis.

## Safety and Handling

**2-Iodoacetic acid** is a hazardous chemical that requires careful handling.

Table 2: Safety and Hazard Information

Hazard	Description	References
Toxicity	Toxic if swallowed (GHS06).	<a href="#">[6]</a> <a href="#">[26]</a>
Corrosivity	Causes severe skin burns and eye damage (GHS05).	<a href="#">[6]</a> <a href="#">[26]</a>
Sensitization	May cause an allergic skin reaction.	<a href="#">[6]</a>
Handling	Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing. <a href="#">[6]</a> <a href="#">[27]</a> <a href="#">[28]</a> <a href="#">[29]</a>	
First Aid (Eyes)	Immediately flush with water for at least 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention. <a href="#">[27]</a> <a href="#">[29]</a>	
First Aid (Skin)	Immediately flush affected area with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water. Seek immediate medical attention. <a href="#">[27]</a> <a href="#">[29]</a>	
First Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth. If victim is conscious, give a cup of water. Seek immediate medical attention. <a href="#">[6]</a> <a href="#">[29]</a>	
First Aid (Inhalation)	Move person to fresh air. Seek medical attention if symptoms develop. <a href="#">[27]</a> <a href="#">[29]</a>	

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Storage	Store in a tightly closed container in a cool, dry, well-ventilated place. Keep refrigerated (2-8°C) and protected from light.[6][29]
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Disposal	Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]
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